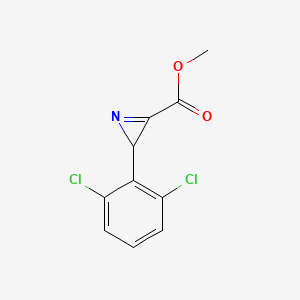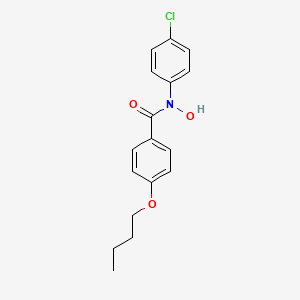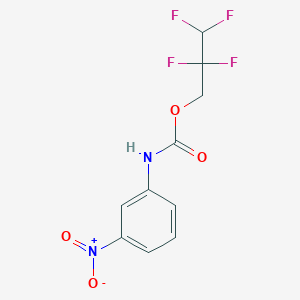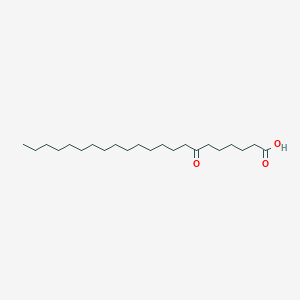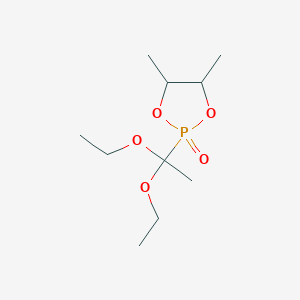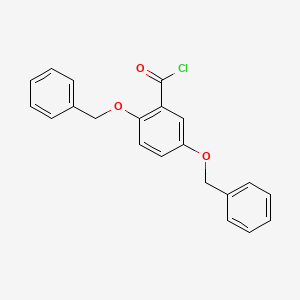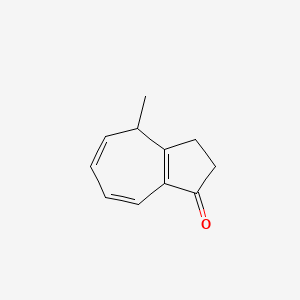![molecular formula C7H10O5 B14347387 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid CAS No. 92684-02-1](/img/structure/B14347387.png)
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an unsaturated ester using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学研究应用
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its use in enzyme inhibition and other biological applications. The specific pathways involved depend on the target molecule and the context in which the compound is used.
相似化合物的比较
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can be compared with other similar compounds, such as:
3-(Oxiran-2-yl)propanoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Methoxyphenyl)oxiran-2-yl]methanol: This compound contains a methoxyphenyl group and is used in different research contexts.
3-Oxiran-2ylalanine: This amino acid derivative has distinct biological activity and applications.
属性
CAS 编号 |
92684-02-1 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
3-(2-methoxycarbonyloxiran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10O5/c1-11-6(10)7(4-12-7)3-2-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI 键 |
JALGQNYASJMUHS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CO1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
